molecular formula C20H26N4O2 B5527400 3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5527400
M. Wt: 354.4 g/mol
InChI Key: ALTYBFCANJQWSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants similar to the compound , involves multiple steps that may include Knoevenagel condensation, Michael addition, and cyclocondensation reactions. These methods have been employed to prepare compounds for screening as potential pharmacological agents, demonstrating the versatility of synthetic strategies in accessing spirocyclic frameworks (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanes and related compounds has been extensively studied, including the use of X-ray diffraction to elucidate crystal structures. These analyses reveal the geometry, conformation, and stereochemistry of the spirocyclic systems, providing insights into their reactivity and interactions with biological targets (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds like the one discussed exhibit a range of chemical behaviors, including the ability to undergo ring transformations and rearrangements. For instance, 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones can be transformed into pyrazole-4-carboxylic acid derivatives via nucleophilic reactions, showcasing the reactivity of the spirocyclic framework (Kirschke et al., 1994).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decanes, including melting points, solubility, and crystal structure, are crucial for understanding their pharmacokinetic profiles and suitability for drug development. Detailed studies on specific derivatives have been conducted to explore these aspects, aiding in the selection of promising candidates for further evaluation (Parvez et al., 2001).

Chemical Properties Analysis

The chemical properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, such as reactivity, stability, and interaction with biological molecules, are central to their potential therapeutic applications. Investigations into their binding affinity to biological targets, ability to induce specific biological responses, and interactions with receptors provide valuable information for drug design and development (Shukla et al., 2016).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its biological target. For example, some pyrazole derivatives have been shown to inhibit tubulin polymerization, which can lead to antitumoral activity .

Future Directions

Given the wide range of biological activities associated with pyrazole derivatives, these compounds continue to be of interest in the development of new drugs . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in medicine.

properties

IUPAC Name

3-ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-23-16-20(26-19(23)25)8-12-22(13-9-20)14-17-4-6-18(7-5-17)15-24-11-3-10-21-24/h3-7,10-11H,2,8-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTYBFCANJQWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)CC3=CC=C(C=C3)CN4C=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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